4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride
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Overview
Description
The compound “4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride” is a thiophene derivative. Thiophenes are aromatic compounds that consist of a five-membered ring with four carbon atoms and one sulfur atom . The “4-(Aminomethyl)-5-methyl” part suggests that there is an amino methyl group on the 4th carbon and a methyl group on the 5th carbon of the thiophene ring. The “carboxylic acid hydrochloride” part indicates that there is a carboxylic acid group which has been converted into its hydrochloride salt form .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the addition of the methyl and aminomethyl groups at the correct positions, and the introduction of the carboxylic acid group . The exact methods would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be based on the thiophene ring, with the various groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Thiophenes, amines, and carboxylic acids each have characteristic reactions . For example, thiophenes can undergo electrophilic aromatic substitution, amines can participate in nucleophilic substitution or be acylated, and carboxylic acids can react with bases or be reduced to alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group and the basic amine could impact its solubility in different solvents, and the aromatic thiophene ring could contribute to its stability and reactivity .Scientific Research Applications
Complexation of Disperse Dyes Derived from Thiophene
Research conducted by Abolude et al. (2021) explored the synthesis of disperse dyes derived from thiophene, including complexation with metals like copper, cobalt, and zinc. These dyes displayed excellent dyeing performance on polyester and nylon fabrics, indicating potential applications in textile manufacturing (Abolude et al., 2021).
Novel Heterocyclic Disperse Dyes
Iyun et al. (2015) synthesized heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers. These dyes provided fabrics with various shades and demonstrated very good fastness properties, suggesting their utility in textile applications (Iyun et al., 2015).
Microwave-assisted Synthesis of Thiophene Derivatives
A study by Hesse et al. (2007) detailed a microwave-assisted method for synthesizing 2-aminothiophene-3-carboxylic acid derivatives efficiently. This method facilitates rapid synthesis, which could be beneficial in pharmaceutical and material science research (Hesse et al., 2007).
Corrosion Inhibition Study
Lagrenée et al. (2002) investigated the use of a thiophene derivative for corrosion inhibition of mild steel in acidic media. The compound exhibited significant inhibition efficiencies, pointing to its application in protecting metals against corrosion (Lagrenée et al., 2002).
Synthesis of Antimicrobial Agents
Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole derivative, which showed moderate antimicrobial activity. This suggests the potential use of thiophene derivatives in developing new antimicrobial agents (Sah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDURYDWXWRPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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